Urea stibamine

Visceral Leishmaniasis In Vivo Efficacy Antimonial Chemotherapy

Urea stibamine (carbostibamide), synthesized in 1922 by Brahmachari, is the original pentavalent antimonial chemotherapeutic for visceral leishmaniasis. Its critical differentiation lies in documented complete (100%) splenic and peritoneal parasitic clearance in L. donovani hamster models—contrasting sharply with sodium stibogluconate's partial reduction—making it the definitive positive control for antileishmanial efficacy benchmarks. Additionally, its characterized antimony content variability (20–48.6% Sb) enables unique batch-comparative toxicity modeling. For macrophage-targeted delivery research, mannosylated liposomal encapsulation of this compound provides a validated platform. Insist on certificate of analysis verifying antimony content upon procurement.

Molecular Formula C7H10N3O4Sb
Molecular Weight 321.93 g/mol
CAS No. 1340-35-8
Cat. No. B073422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea stibamine
CAS1340-35-8
Synonymsurea stibamine
Molecular FormulaC7H10N3O4Sb
Molecular Weight321.93 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)[Sb](=O)(O)ONC(=O)N
InChIInChI=1S/C6H6N.CH3N2O2.H2O.O.Sb/c7-6-4-2-1-3-5-6;2-1(4)3-5;;;/h2-5H,7H2;(H3-,2,3,4,5);1H2;;/q;-1;;;+2/p-1
InChIKeySTIGEALBGPUGBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea Stibamine (CAS 1340-35-8) Technical Profile: Pentavalent Antimonial Leishmanicide


Urea stibamine (carbostibamide) is a pentavalent antimonial compound historically developed as the first organic antimonial chemotherapeutic for visceral leishmaniasis (kala-azar) [1]. Synthesized in 1922 by Brahmachari, it comprises urea conjugated to p-aminophenylstibinic acid, with a molecular formula of C7H10N3O4Sb and molecular weight of 321.93 g/mol [1][2]. The compound exhibits water solubility and functions as an antiprotozoal agent, though its clinical use declined by the 1950s due to the emergence of alternative pentavalent antimonials [3].

Why Pentavalent Antimonials Cannot Be Interchanged Without Quantitative Benchmarks


Urea stibamine exhibits critical differentiation from modern pentavalent antimonials such as sodium stibogluconate and meglumine antimoniate in terms of chemical consistency, toxicity profile, and in vivo efficacy. Historical commercial samples displayed antimony content varying from 20% to 48.6%, directly correlating with unpredictable toxicity [1]. Furthermore, comparative studies reveal that while urea stibamine completely cleared parasitic burden in hamster models, sodium stibogluconate showed only partial reduction, underscoring that in-class substitution without rigorous activity verification risks experimental failure [2]. These quantifiable disparities necessitate compound-specific procurement criteria for leishmaniasis research applications.

Quantitative Differentiation of Urea Stibamine Against Comparator Antimonials


Complete Parasitic Clearance in Hamster Model vs. Partial Reduction with Sodium Stibogluconate

In a 60-day hamster model of L. donovani infection, urea stibamine achieved complete removal of the parasitic burden, whereas the comparator sodium stibogluconate produced only partial reduction. The study also demonstrated that urea stibamine impaired macrophage deoxyglucose uptake, a mechanism not observed with the comparator, suggesting a distinct host-cell interaction [1].

Visceral Leishmaniasis In Vivo Efficacy Antimonial Chemotherapy

Antimony Content Variability Predicts Batch-Dependent Toxicity Risk

Commercial urea stibamine samples exhibited antimony content ranging from 20% to 43% (Ghosh et al.) and 44.19% to 48.6% (Gray et al.), a variability that directly correlated with unpredictable toxicity and necessitated batch-wise safety testing [1][2]. In contrast, modern pentavalent antimonials like sodium stibogluconate are manufactured with standardized antimony content, mitigating this source of variability.

Chemical Standardization Toxicity Profiling Procurement Quality Control

Mannosylated Liposomal Formulation Enhances Efficacy Over Free Drug and Non-Mannosylated Liposomes

Encapsulation of urea stibamine in mannosylated liposomes enhanced antileishmanial effectiveness compared to both free drug and non-mannosylated liposomal formulations. Mannosylated liposome-treated animals exhibited normal blood picture and splenic histoarchitecture, while free drug and regular liposomal drug treatments did not achieve comparable restoration [1][2].

Drug Delivery Liposomal Encapsulation Reticuloendothelial Targeting

Higher Toxicity Profile Compared to Sodium Stibogluconate Limits Clinical Applicability

Historical and comparative analyses consistently indicate that urea stibamine exhibits higher toxicity than sodium stibogluconate, a primary factor in its clinical displacement by the 1950s [1]. While quantitative LD50 data are limited, the adverse effect profile includes cardiotoxicity, hepatic enzyme elevation, and renal impairment, with frequency and severity exceeding that observed with sodium stibogluconate [2].

Toxicity Comparison Safety Margin Antimonial Selection

Optimal Procurement Scenarios for Urea Stibamine Based on Quantitative Differentiation


Positive Control for Complete Parasitic Clearance in Hamster Leishmaniasis Models

Urea stibamine serves as an ideal positive control in 60-day hamster models of L. donovani infection where complete splenic and peritoneal parasitic clearance is the benchmark for efficacy. This scenario leverages the compound's documented ability to achieve 100% burden reduction, outperforming sodium stibogluconate's partial effect [1].

Batch-Dependent Toxicity Studies Requiring Variable Antimony Content

Research investigating the relationship between antimony content and toxicity in pentavalent antimonials can utilize urea stibamine's documented batch variability (20-48.6% Sb) as a model system. This application requires procurement of multiple batches with verified antimony content to establish dose-toxicity correlations [2].

Mannosylated Liposomal Formulation Development for Reticuloendothelial Targeting

Urea stibamine encapsulated in mannosylated liposomes provides a validated platform for studying macrophage-targeted antileishmanial delivery. The documented enhancement in splenic histoarchitecture normalization over free drug makes this compound suitable for formulation optimization studies [3].

Historical Comparator for Modern Antimonial Resistance Studies

Given its displacement by sodium stibogluconate due to higher toxicity and variable composition, urea stibamine can function as a historical baseline comparator in studies examining the evolution of antimonial resistance mechanisms and toxicity profiles in Leishmania spp. [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urea stibamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.